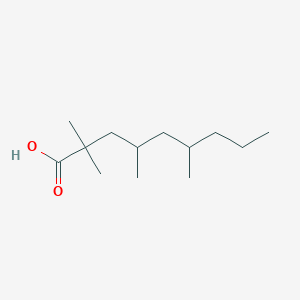

2,2,4,6-Tetramethylnonanoic acid

説明

特性

CAS番号 |

58064-15-6 |

|---|---|

分子式 |

C13H26O2 |

分子量 |

214.34 g/mol |

IUPAC名 |

2,2,4,6-tetramethylnonanoic acid |

InChI |

InChI=1S/C13H26O2/c1-6-7-10(2)8-11(3)9-13(4,5)12(14)15/h10-11H,6-9H2,1-5H3,(H,14,15) |

InChIキー |

KQMGIDURELLDMR-UHFFFAOYSA-N |

正規SMILES |

CCCC(C)CC(C)CC(C)(C)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetramethylnonanoic acid typically involves the alkylation of a suitable precursor, such as a nonanoic acid derivative, with methylating agents under controlled conditions

Industrial Production Methods: Industrial production of 2,2,4,6-Tetramethylnonanoic acid may involve large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

化学反応の分析

Types of Reactions: 2,2,4,6-Tetramethylnonanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

科学的研究の応用

2,2,4,6-Tetramethylnonanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research explores its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2,2,4,6-Tetramethylnonanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The methyl groups may also play a role in modulating the compound’s hydrophobicity and reactivity.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of branched methylated nonanoic acids is exemplified by their varying biological roles and sources. Below is a comparative analysis of 2,2,4,6-tetramethylnonanoic acid and its analogs:

Table 1: Structural and Functional Comparison of Methylated Nonanoic Acid Derivatives

Key Observations:

Structural Variations and Bioactivity: Hydroxylation: The addition of hydroxyl groups (e.g., C3 in Htemna) enhances cytotoxicity, likely by improving interactions with cellular targets . Methyl Branching: Increased methylation (e.g., C8 in apratoxin derivatives) correlates with enhanced metabolic stability and target affinity, as seen in apratoxins’ inhibition of protein synthesis . Chain Length: Shorter chains (e.g., heptanoic acid in 2,2,4,6-tetramethyl-3-oxoheptanoic acid) may reduce solubility but retain bioactivity, as demonstrated in antileukemic assays .

Biological Sources: Marine sponges (Homophymia, Theonella) and cyanobacteria (Lyngbya) are primary sources, reflecting adaptations to ecological niches that favor complex lipid biosynthesis .

Functional Roles :

- These acids are often esterified or amide-linked in cyclodepsipeptides, where their hydrophobicity aids membrane penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,4,6-tetramethylnonanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of branched nonanoic acids often involves alkylation or carboxylation of pre-functionalized intermediates. For example, deuterated nonanoic acid analogs (e.g., Nonanoic-2,2-d2 acid) are synthesized via Grignard reactions with subsequent oxidation . For 2,2,4,6-tetramethylnonanoic acid, a multi-step approach could include:

- Step 1 : Alkylation of a ketone precursor (e.g., 2,2,4,6-tetramethylnonanone) using organometallic reagents.

- Step 2 : Oxidation of the resulting alcohol to the carboxylic acid via Jones oxidation or catalytic methods.

- Key Variables : Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) critically affect stereochemistry and yield. Contamination by regioisomers is a common challenge, requiring rigorous purification .

Q. How can researchers confirm the structural integrity of 2,2,4,6-tetramethylnonanoic acid post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential:

- <sup>1</sup>H NMR : Methyl group splitting patterns (e.g., δ 0.8–1.2 ppm for branched CH3) and coupling constants help identify branching positions.

- <sup>13</sup>C NMR : Quaternary carbons (δ 25–35 ppm) and carbonyl signals (δ 170–185 ppm) confirm the acid moiety .

- HRMS : Exact mass analysis (e.g., C13H26O2, theoretical [M+H]<sup>+</sup> = 215.2011) ensures molecular formula accuracy. Compare with deuterated analogs in spectral databases .

Advanced Research Questions

Q. What analytical challenges arise in resolving stereoisomers of 2,2,4,6-tetramethylnonanoic acid, and how can they be mitigated?

- Methodological Answer : Branched carboxylic acids often exhibit diastereomerism due to multiple chiral centers. Strategies include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-derived columns) with hexane/isopropanol gradients.

- Derivatization : Conversion to methyl esters or amides to enhance resolution in Gas Chromatography (GC) or Liquid Chromatography (LC) .

- Circular Dichroism (CD) : For absolute configuration determination, though this requires enantiomerically enriched samples. Computational modeling (e.g., DFT for predicting optical activity) can guide experimental design .

Q. How do computational methods predict the physicochemical properties of 2,2,4,6-tetramethylnonanoic acid, and what are their limitations?

- Methodological Answer : Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models estimate:

- LogP : Predicted ~3.6 (similar to 4-methylnonanoic acid ), indicating moderate hydrophobicity.

- pKa : Expected ~4.8–5.2 due to steric hindrance near the carboxyl group, reducing acidity compared to linear analogs.

- Limitations : Force fields may poorly capture steric effects in branched systems, necessitating experimental validation via titration or solubility studies .

Q. What strategies resolve contradictions in reported bioactivity data for branched nonanoic acid derivatives?

- Methodological Answer : Discrepancies may arise from impurities or isomer ratios. Mitigation involves:

- Batch Analysis : Compare multiple synthesis batches using LC-MS to quantify isomer content.

- Bioassay Controls : Include deuterated or methylated analogs (e.g., Nonanoic-9,9,9-d3 acid ) as negative controls to isolate structure-activity relationships.

- Meta-Analysis : Cross-reference pharmacopeial standards (e.g., calcium salts of nonanoic acid derivatives ) to validate purity thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。